Pemetrexed
Overview
Description
Mechanism of Action
Target of Action
Pemetrexed is a multi-targeted antifolate that primarily targets three key enzymes involved in folate metabolism and DNA synthesis . These enzymes are:
- Thymidylate Synthase (TS) : This enzyme plays a crucial role in DNA synthesis and repair .
- Dihydrofolate Reductase (DHFR) : DHFR is involved in the production of tetrahydrofolate, a necessary component for DNA synthesis .
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in the synthesis of purines, which are essential components of DNA .
Mode of Action
This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting DNA synthesis and cell division . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This compound disrupts both purine and pyrimidine synthesis pathways by inhibiting the enzymes TS, DHFR, and GARFT . This results in the inhibition of purine and thymidine nucleotide synthesis, which are essential components of DNA . By inhibiting these pathways, this compound prevents the synthesis of DNA, RNA, and proteins, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
This compound is administered intravenously and its disappearance from plasma is best described by a two-compartment model . The distribution half-life is approximately 13.8 minutes and the elimination half-life is around 70.0 minutes . The volume of distribution and the clearance from the central compartment are 0.066 L/kg and 3.6 ml/min/kg, respectively . This compound is predominantly transported into cells via the reduced folate carrier system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death in cancer cells. By inhibiting key enzymes involved in DNA synthesis, this compound disrupts the normal cell cycle, leading to cell death . In some cases, this compound has been observed to induce G1 phase arrest in a dose-dependent manner .
Action Environment
The efficacy and toxicity of this compound can be influenced by various environmental factors. For instance, vitamin B12 and folic acid supplementation can reduce the frequency of severe toxicities of this compound chemotherapy . Moreover, physiological and genetic factors can contribute to the variability of this compound exposure . For example, renal function can affect the clearance of this compound, thereby influencing its efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
Pemetrexed inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis. These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .
Cellular Effects
This compound has been shown to induce S-phase arrest and apoptosis in non-small cell lung cancer cells . It also affects bone marrow, causing the body to produce fewer blood cells, which can increase the risk of bleeding and infection . Furthermore, this compound augments systemic intratumor immune responses through tumor intrinsic mechanisms .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the aforementioned enzymes. This inhibition disrupts the synthesis of purines and thymidine, which are necessary for DNA replication. As a result, cell division is halted, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have an initial moderate sensitivity to treatment. After a period of time, the cells’ growth proliferative capability fully recovers . This suggests that the effects of this compound may change over time, possibly due to the cells developing resistance to the drug .
Metabolic Pathways
This compound is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis. It inhibits the enzymes thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, disrupting these pathways and leading to a halt in cell division .
Transport and Distribution
This compound is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . This allows this compound to be distributed within cells and tissues, where it can exert its effects.
Subcellular Localization
While specific studies on the subcellular localization of this compound were not found, it’s known that this compound primarily acts on enzymes involved in folate metabolism and purine and pyrimidine synthesis, which are located in the cytoplasm of the cell . Therefore, it can be inferred that this compound likely localizes to the cytoplasm to exert its effects.
Preparation Methods
Pemetrexed can be synthesized through a series of chemical reactions starting from p-methyl benzoic acid . The synthetic route involves multiple steps, including the formation of key intermediates. The process is characterized by simple post-treatment, high purity product, and reduced cost, making it favorable for industrial production .
Chemical Reactions Analysis
Pemetrexed undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Pemetrexed has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Industry: Employed in the development of new chemotherapy drugs and treatment protocols.
Comparison with Similar Compounds
Pemetrexed is often compared with other chemotherapy agents such as paclitaxel and carboplatin. Unlike paclitaxel, which stabilizes microtubules, this compound targets folate-dependent enzymes . This unique mechanism of action makes this compound particularly effective against certain types of cancer. Similar compounds include methotrexate, raltitrexed, and pralatrexate, which also belong to the class of antifolates .
Properties
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048329 | |
Record name | Pemetrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
6X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folyl polyglutamate synthase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., ... Activity of the /pemetrexed/ may be partially preserved under conditions in which cells are highly resistant to other thymidylate synthase inhibitors, possibly because of premetrexed's secondary inhibitory effects on purine synthesis. ... Pemetrexed activity is modulated by natural folates within cells that compete for polyglutamation at the level of folylpolyglutamate synthetase. Cells resistant to methotrexate because of impaired transport via the reduced folate carrier may retain partial sensitivity to pemetrexed. This is due to concurrent diminished transport of physiologic reduced folates and contraction of the cellular folate pool, thereby relaxing the usual level of suppression of pemetrexed polyglutamation. The risk of pemetrexed toxicity is increased when cellular folates are suboptimal. | |
Record name | Pemetrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 50% methanol/methylene chloride | |
CAS No. |
137281-23-3 | |
Record name | Pemetrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137281-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pemetrexed [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemetrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemetrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEMETREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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